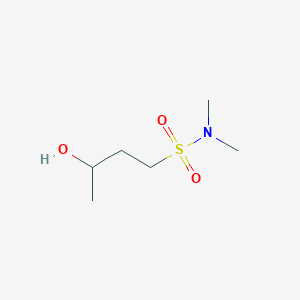

3-Hydroxy-N,N-dimethylbutane-1-sulfonamide

Description

3-Hydroxy-N,N-dimethylbutane-1-sulfonamide is an organic compound with the molecular formula C6H15NO3S and a molecular weight of 181.25 g/mol . It is commonly found as a white to pale yellow solid powder . This compound is known for its unique physical, chemical, and biological properties, making it valuable in various scientific research applications .

Properties

IUPAC Name |

3-hydroxy-N,N-dimethylbutane-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO3S/c1-6(8)4-5-11(9,10)7(2)3/h6,8H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTLLIAKOKOGSAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCS(=O)(=O)N(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-Hydroxy-N,N-dimethylbutane-1-sulfonamide typically involves a series of organic synthesis reactions. The specific reaction conditions, such as temperature, pressure, and solvents, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

In industrial settings, the production of 3-Hydroxy-N,N-dimethylbutane-1-sulfonamide may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The process often includes purification steps such as crystallization or distillation to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-N,N-dimethylbutane-1-sulfonamide undergoes various chemical reactions, including:

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Organic solvents such as dichloromethane, ethanol.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-Hydroxy-N,N-dimethylbutane-1-sulfonamide has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Hydroxy-N,N-dimethylbutane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-Hydroxy-N,N-dimethylbutane-1-sulfonamide include:

Uniqueness

What sets 3-Hydroxy-N,N-dimethylbutane-1-sulfonamide apart from similar compounds is its unique combination of functional groups, which confer distinct physical, chemical, and biological properties . This uniqueness makes it particularly valuable in specific research and industrial applications .

Biological Activity

3-Hydroxy-N,N-dimethylbutane-1-sulfonamide is a compound that has garnered interest in various fields, including medicinal chemistry and pharmacology. Despite limited available literature, preliminary studies suggest potential biological activities that warrant further investigation. This article aims to synthesize existing knowledge on the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of 3-Hydroxy-N,N-dimethylbutane-1-sulfonamide features:

- A sulfonamide group (SO2NH2), which is known for its role in drug design due to its ability to interact with biological targets.

- A hydroxyl group (OH) that can form hydrogen bonds, enhancing solubility and interaction with biomolecules.

- An N,N-dimethyl group , indicating steric hindrance that may influence the compound's biological interactions.

While specific mechanisms for 3-Hydroxy-N,N-dimethylbutane-1-sulfonamide are not fully elucidated, we can infer potential actions based on the functional groups present:

1. Enzyme Inhibition:

Sulfonamides typically act as enzyme inhibitors. They may inhibit carbonic anhydrase, which is involved in various physiological processes, including acid-base balance and fluid secretion.

2. Receptor Modulation:

The compound may interact with specific receptors, potentially modulating signal transduction pathways associated with inflammation or pain.

3. Antimicrobial Activity:

Sulfonamides are known for their antimicrobial properties. Although direct evidence for this compound's activity is lacking, its structural similarities to known sulfonamide antibiotics suggest a possible role in inhibiting bacterial growth.

Table 1: Predicted Biological Activities of 3-Hydroxy-N,N-dimethylbutane-1-sulfonamide

| Activity Type | Potential Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Modulation of inflammatory pathways | |

| Enzyme inhibition | Inhibition of carbonic anhydrase |

Case Studies and Research Findings

Although specific case studies focusing solely on 3-Hydroxy-N,N-dimethylbutane-1-sulfonamide are scarce, related research provides insights into its potential applications:

- A study utilizing artificial neural networks (ANN) predicted the biological activity of sulfonamide derivatives, indicating that structural modifications could enhance their efficacy against human carbonic anhydrases .

- Research on similar sulfonamide compounds has demonstrated significant antimicrobial and anti-inflammatory properties, suggesting that 3-Hydroxy-N,N-dimethylbutane-1-sulfonamide could exhibit comparable effects if further studied .

Safety and Toxicology

Currently, there is no comprehensive safety data available for 3-Hydroxy-N,N-dimethylbutane-1-sulfonamide. General safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) and working in well-ventilated areas to mitigate potential hazards.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.